molecular formula C8H5Cl2F3 B1390572 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene CAS No. 1138444-97-9

1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Cat. No. B1390572
M. Wt: 229.02 g/mol
InChI Key: HQGKIBKSWQSHAD-UHFFFAOYSA-N
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Description

Cycloalkanes like “1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene” are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .


Molecular Structure Analysis

The molecular structure of cycloalkanes is not flat; they exist as "puckered rings" . The exact structure of “1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene” would depend on the specific arrangement of the atoms and the presence of the functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene” would depend on its specific structure. Cycloalkanes generally have low polarity and are relatively stable .

Scientific Research Applications

Organometallic Chemistry Applications

  • Fluorobenzenes like 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene are gaining recognition as solvents in organometallic chemistry and transition-metal-based catalysis due to their weak π-electron donating ability. This characteristic allows them to act as non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

  • Electrochemical fluorination studies have been conducted on various halobenzenes, including compounds similar to 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene. These studies focus on understanding the side reactions and formation mechanisms of different fluorinated compounds (Horio et al., 1996).

Crystal Structure Analysis

  • Research on C−H···F interactions in crystalline fluorobenzenes has been conducted, which is crucial for understanding the weak acceptor capabilities of the C−F group. This research is relevant for compounds like 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene, which contain C, H, and F atoms (Thalladi et al., 1998).

Biodegradation Studies

  • Studies on the biotransformation of monofluorophenols by Rhodococcus opacus 1cp, focusing on hydroxylated intermediates such as fluorocatechol and trihydroxyfluorobenzene derivatives, provide insights into the environmental fate of fluorinated compounds (Finkelstein et al., 2000).

properties

IUPAC Name

1,5-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c1-8(12,13)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGKIBKSWQSHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)Cl)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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